(R,R,S,R)-Nebivolol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

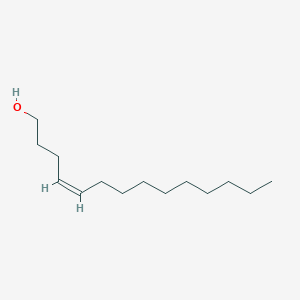

The synthesis of (R,R,S,R)-Nebivolol involves complex chemical reactions, including Claisen rearrangement and a one-pot Sharpless asymmetric epoxidation. These steps are crucial for generating the chiral chromane structure integral to Nebivolol's activity (S. Chandrasekhar & M. Reddy, 2000). Another innovative approach involves Zr-catalyzed kinetic resolution and Mo-catalyzed chromene formation, showcasing the intricate strategies employed to achieve the desired enantiomer with high specificity (C. Johannes, M. Visser, & A. Hoveyda, 1998).

Molecular Structure Analysis

The molecular and crystal structures of Nebivolol and its isomers, including (R,R,S,R)-Nebivolol, have been characterized by X-ray structure analysis. This research has unambiguously determined the absolute configurations of these compounds, highlighting the distinct conformational preferences that contribute to their pharmacological profiles (Gisbert Tuchalski et al., 2006).

Chemical Reactions and Properties

The enantiomers of Nebivolol, including (R,R,S,R)-Nebivolol, exhibit different pharmacological and therapeutic profiles due to their chemical structure, which allows for selective blocking of beta-adrenoceptors and interaction with the L-arginine/nitric oxide pathway (L. Ignarro, 2008).

Physical Properties Analysis

The physical properties of Nebivolol, including solubility, bioavailability, and the effects of its nanoparticulate delivery system, have been investigated to improve its pharmaceutical formulation. Studies on nanoparticle preparation using Eudragit® RS100 indicate how modifications in delivery can influence the drug's physical characteristics and its therapeutic efficacy (U. Jana et al., 2014).

Chemical Properties Analysis

Investigations into Nebivolol's chemical properties, particularly those affecting its pharmacokinetics and metabolism, have provided insights into the isomers' stereoselective behavior. High-performance liquid chromatography-tandem mass spectrometry has been applied to analyze Nebivolol isomers in human plasma, demonstrating the compound's complex metabolism and the distinct roles of its enantiomers (D. V. Neves et al., 2013).

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Nebivolol demonstrates significant neuroprotective effects in models of cerebral and spinal cord ischemia/reperfusion (I/R) injury. It reduces oxidative damage and apoptosis, improves neurological outcomes, and enhances antioxidant defense mechanisms in the brain and spinal cord tissues. These benefits are attributed to its capacity to elevate nitric oxide levels and decrease oxidative stress markers, contributing to its potential application in neurological disorders associated with ischemic events (Uzar et al., 2012); (Ilhan et al., 2004).

Endothelial Function and Vasodilation

Nebivolol enhances endothelial function by mediating vasodilation through the endothelial L-arginine/NO mechanism. It relaxes vascular smooth muscles, indicating its potential in treating conditions characterized by endothelial dysfunction and elevated vascular resistance. This action is primarily achieved via beta(3)-adrenoceptor stimulation, leading to endothelial nitric oxide synthase activation and increased NO bioavailability, suggesting its utility in cardiovascular diseases (Ritter, 2001); (Aragon et al., 2011).

Antihypertensive Effects

Nebivolol exhibits a marked antihypertensive effect, attributed to its selective beta-adrenergic blocking activity and endothelium-dependent NO-mediated vasodilation. This dual mechanism contributes to its effectiveness in reducing blood pressure, improving arterial compliance, and potentially benefiting patients with hypertension and related cardiovascular conditions (Guo Bing-nan, 2003).

Cardioprotective Effects

Through beta(3)-adrenergic receptor stimulation, Nebivolol ameliorates myocardial ischemia-reperfusion injury, reduces infarct size, and improves left ventricular function. These effects are mediated by enhanced nitric oxide bioavailability and eNOS/nNOS activation, highlighting its potential in acute myocardial infarction treatment and heart failure management (Sorrentino et al., 2011).

Mechanisms of Action

Nebivolol's unique action profile includes beta(1)-adrenergic receptor blockade and endothelial beta(2)-adrenergic receptor-mediated nitric oxide production, distinguishing it from conventional beta-blockers. Its ability to induce NO production and possess antioxidative properties by modulating endothelial function and reducing oxidative stress presents a broader therapeutic potential beyond its primary indication for hypertension (Broeders et al., 2000).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of (R,R,S,R)-Nebivolol involves the conversion of a chiral starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-(2-Aminoethoxy)phenol", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the phenolic hydroxyl group of 4-(2-Aminoethoxy)phenol with acetone and hydrochloric acid to form 4-(2-Aminoethoxy)phenyl acetone.", "Step 2: Reduction of 4-(2-Aminoethoxy)phenyl acetone with sodium borohydride to form (R,R)-Nebivolol.", "Step 3: Conversion of (R,R)-Nebivolol to (R,R,S,R)-Nebivolol by reacting it with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol and sodium hydroxide.", "Step 4: Purification of (R,R,S,R)-Nebivolol by recrystallization from ethanol and diethyl ether, followed by drying under vacuum.", "Step 5: Final purification of (R,R,S,R)-Nebivolol by dissolving it in water and adjusting the pH to 7-8 with sodium hydroxide, followed by filtration and drying under vacuum." ] } | |

Número CAS |

920275-20-3 |

Nombre del producto |

(R,R,S,R)-Nebivolol |

Fórmula molecular |

C₂₃H₂₇F₂NO₃ |

Peso molecular |

403.46 |

Sinónimos |

(αR,α’S,2R,2’R)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)

![(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol](/img/structure/B1144744.png)